Sodium nitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;nitrate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/NO3.Na/c2-1(3)4;/q-1;+1 | |
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InChI Key |
VWDWKYIASSYTQR-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[Na+] | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaNO3, NNaO3 | |
| Record name | SODIUM NITRATE | |
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| Record name | sodium nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_nitrate | |
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DSSTOX Substance ID |
DTXSID6020937 | |
| Record name | Sodium nitrate | |
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Molecular Weight |
84.995 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium nitrate appears as a white crystalline solid. Noncombustible but accelerates the burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in solid propellants, explosives, fertilizers, and for many other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystals soluble in water; [CAMEO] Colorless to white deliquescent crystals, granules, or powder; [CHEMINFO], COLOURLESS HYGROSCOPIC CRYSTALS. | |
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| Record name | Nitric acid sodium salt (1:1) | |
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Boiling Point |
Decomposes 716 °F (USCG, 1999), 380 °C with decomp | |
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Solubility |
...is soluble in liquid ammonia and forms Na NO3.4NH3 below -42 °C. The solubility in anhydrous methanol is 2.8 wt% at 25 °C., Slightly soluble in ethanol and methanol, 91.2 g/100g water at 25 °C, 1 g dissolves in 125 ml alcohol, 52 ml boiling alcohol, 3470 ml absolute alcohol, 300 ml methanol, 1.1 ml water, In water, 730,000 mg/L at 0 °C, Solubility in water, g/100ml at 25 °C: 92.1 | |
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Density |
2.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.26, 2.3 g/cm³ | |
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Impurities |
Granulated sodium nitrate from Chile saltpeter contains 98.32 wt% NaNO3, 0.67 wt% NaCl, 0.24 wt% Na2B4O7, 0.03 wt% NaIO3, 0.17 wt% moisture, and 0.57 wt% undetermined. /From table/ | |
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Color/Form |
Colorless, trigonal or rhombohedron crystals, White granules or powder | |
CAS No. |
7631-99-4 | |
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Melting Point |
584.2 °F (USCG, 1999), 308 °C | |
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Historical Evolution of Scientific Understanding and Industrial Development of Sodium Nitrate
Early Discoveries and Historical Context of Sodium Nitrate (B79036) Utilization
Sodium nitrate (NaNO₃), a naturally occurring salt, has a history intertwined with agriculture, industry, and global conflict. Also known as Chile saltpeter to differentiate it from potassium nitrate (ordinary saltpeter), its mineral form is called nitratine or soda niter. atamanchemicals.comwikipedia.org There is evidence suggesting that indigenous populations in the Atacama Desert region of modern-day Chile and Peru, including the Atacameños and Incas, may have used the raw mineral, known as caliche, as a fertilizer. albumdesierto.cl
Spanish miners in the late 16th and early 17th centuries were aware of the substance and utilized it to produce black gunpowder for their mining operations. albumdesierto.cl Despite this early use, it remained relatively unknown in Europe. The first recorded shipment of saltpeter from Peru to England, arriving in either 1820 or 1825, failed to find any buyers and was reportedly discarded at sea to avoid customs duties. atamanchemicals.comwikipedia.orgatamanchemicals.com
By the mid-19th century, the perception of this compound had changed dramatically. Its value as a potent nitrogen fertilizer and a critical raw material for the manufacture of gunpowder and explosives became widely recognized. atamanchemicals.comredox.com This led to a surge in demand, transforming the mining of South American saltpeter into a highly profitable enterprise. wikipedia.org In 1859, England alone consumed 47,000 metric tons. wikipedia.orgatamanchemicals.com The vast, arid landscapes of the Atacama Desert in Chile and Peru emerged as the world's exclusive source of the compound. atamanchemicals.comwikipedia.orgavocadosource.com The strategic importance of these deposits was so great that they became a point of contention, culminating in the War of the Pacific (1879–1884), often called the "Saltpeter War," in which Chile fought against an alliance of Peru and Bolivia to gain control of the nitrate-rich territories. atamanchemicals.com For its economic significance during this period, this compound was often referred to as "white gold." atamanchemicals.comresearchgate.net
Evolution of this compound Production Methodologies: From Natural Deposits to Industrial Synthesis
The methods for producing this compound have undergone a significant transformation, evolving from rudimentary mining and purification of natural deposits to sophisticated industrial synthesis.
The primary source of naturally occurring this compound is a crude ore known as "caliche," which is found in large deposits in the Atacama Desert. atamanchemicals.comwikipedia.orgatamanchemicals.comavocadosource.com This ore typically contains between 8% and 20% this compound, alongside other salts like potassium nitrate, sodium sulfate (B86663), and chlorides. atamanchemicals.com
Early extraction techniques, such as the "Paradas" system, involved boiling the caliche ore in copper cauldrons to dissolve and separate the this compound. albumdesierto.cl This was later superseded by the more efficient Shanks process, which could achieve a recovery rate of approximately 60%. researchgate.net
A major advancement in purification technology came in the late 1920s with the introduction of the Guggenheim process. scribd.com This method was specifically designed to process lower-grade caliche ores, with this compound content as low as 7%, making large-scale mechanical mining economically viable. scribd.com Instead of boiling, the Guggenheim process involved leaching the crushed ore with warm water at around 40°C. scribd.com The resulting nitrate-rich solution was then filtered and subjected to refrigeration, causing the this compound to crystallize and precipitate out of the solution. atamanchemicals.comscribd.comgoogle.com The process incorporated a system of heat exchangers, using the cold mother liquor returning from the crystallization stage to pre-cool the warm, strong solution on its way to refrigeration, which significantly improved thermal efficiency and lowered costs. scribd.comgoogle.com
Comparison of Historical this compound Purification Methods
| Method | Approximate Era | Key Process Feature | Primary Advantage |
|---|---|---|---|
| Paradas System | c. 1810s - mid-19th Century | Boiling of caliche ore in cauldrons. albumdesierto.cl | Early, rudimentary extraction. |
| Shanks Process | Late 19th - Early 20th Century | Improved leaching process. | Higher recovery rate (~60%) than Paradas system. researchgate.net |
| Guggenheim Process | Late 1920s onwards | Leaching with warm water (~40°C) and precipitation by refrigeration. scribd.com | Enabled processing of low-grade ore (7% NaNO₃) and improved energy efficiency. scribd.com |
The dominance of Chilean saltpeter began to wane with one of the most significant chemical engineering achievements of the 20th century: the development of synthetic nitrogen fixation. The Haber-Bosch process, established in the early 1900s, was the catalyst for this change. avocadosource.comacs.org
In 1909, German chemist Fritz Haber successfully synthesized ammonia (B1221849) (NH₃) from atmospheric nitrogen and hydrogen gas. home.blogwikipedia.org Subsequently, a team at the German chemical company BASF, led by Carl Bosch, scaled up this discovery for industrial application. wikipedia.orgmedium.com The first commercial Haber-Bosch plant began operations in Oppau, Germany, in 1913, providing a virtually limitless source of ammonia. medium.comuantof.clwikipedia.org
This breakthrough was paired with the Ostwald process, developed by Wilhelm Ostwald in 1902. byjus.comtrademarknitrogen.com The Ostwald process converts ammonia into nitric acid (HNO₃) through catalytic oxidation. trademarknitrogen.comwikipedia.org In this multi-step process, ammonia is oxidized in the presence of a catalyst to form nitric oxide (NO), which is then further oxidized to nitrogen dioxide (NO₂). This nitrogen dioxide is subsequently absorbed in water to yield nitric acid. byjus.comwikipedia.org
With an abundant supply of synthetically produced nitric acid, this compound could be manufactured by neutralizing the acid with an alkali such as sodium carbonate (soda ash) or sodium hydroxide (B78521). atamanchemicals.comwikipedia.orglaxmienterprise.net
Reaction with Sodium Carbonate: 2 HNO₃ + Na₂CO₃ → 2 NaNO₃ + H₂O + CO₂ atamanchemicals.com
Reaction with Sodium Hydroxide: HNO₃ + NaOH → NaNO₃ + H₂O wikipedia.org
This synthetic route became critically important for Germany during World War I. The Allied naval blockade cut off access to the Chilean nitrate deposits, but the Haber-Bosch and Ostwald processes allowed Germany to produce its own nitrates for manufacturing munitions, thereby prolonging its war effort. wikipedia.orgwikipedia.orgwikipedia.org By the 1940s, the efficiency and scale of industrial synthesis had caused a dramatic decline in global demand for naturally sourced this compound. atamanchemicals.comwikipedia.org
Major Paradigm Shifts in this compound Research and Application
The trajectory of this compound has been marked by several paradigm shifts, redefining its role from a mined commodity to a versatile industrial chemical.
The first major shift was its establishment as a crucial global commodity for fertilizers and gunpowder, which spurred the development of a massive mining industry in Chile. atamanchemicals.comuantof.cl This era was defined by geopolitical maneuvering for control over the natural deposits. atamanchemicals.com
The second, and most profound, paradigm shift was the "Synthetic Revolution." The invention of the Haber-Bosch and Ostwald processes decoupled nitrate production from mining, creating it instead from abundant atmospheric nitrogen. researchgate.nethome.bloguantof.cl This not only broke Chile's monopoly but also ensured a stable, low-cost supply that was instrumental in the global population growth of the 20th century by enabling unprecedented agricultural productivity. medium.comuantof.cl
A third shift has been the diversification of its applications beyond its traditional roles. While still used in agriculture, this compound is now a key material in a variety of modern industrial processes. redox.comavocadosource.comecoinvent.org These include:
Glass and Enamels: Used as a refining agent to remove air bubbles from molten glass. ecoinvent.orgeinpresswire.com
Thermal Energy Storage: Molten this compound, often mixed with potassium nitrate, serves as a high-capacity heat transfer and storage medium in solar thermal power plants. wikipedia.orgavocadosource.comlaxmienterprise.netecoinvent.org
Explosives and Pyrotechnics: It is a component in slurry explosives, solid rocket propellants, and fireworks. wikipedia.orgecoinvent.orgeinpresswire.com
Metallurgy: Employed in molten salt baths for processes like heat treatment of metals and steel coating. redox.comecoinvent.org
The most recent shift involves a re-evaluation of the compound in the contexts of health and environmental sustainability. Research now explores the biological effects of dietary nitrates, while the industry faces increasing pressure from regulatory bodies to adopt cleaner and more sustainable production methods. dreamdecks.netdatamintelligence.comnih.gov Modern innovation is focused on improving efficiency and environmental performance, with developments in electrochemical production and the use of digital technologies to optimize manufacturing processes. laxmienterprise.netdatamintelligence.com
Evolution of this compound Applications
| Era | Primary Applications | Driving Factor |
|---|---|---|
| 19th - Early 20th Century | Fertilizer, Gunpowder. atamanchemicals.comredox.com | Discovery of large natural deposits in Chile. redox.com |
| Mid-20th Century | Intensive Agriculture, Military Explosives. wikipedia.orgmedium.com | Development of Haber-Bosch and Ostwald processes. home.bloguantof.cl |
| Late 20th - 21st Century | Thermal Energy Storage, Glass Production, Metallurgy, Specialty Chemicals. avocadosource.comecoinvent.orgeinpresswire.comdatamintelligence.com | Diversification of industrial technology and focus on new material properties. |
Advanced Synthesis and Production Methodologies for Sodium Nitrate
Contemporary Industrial Synthesis Routes and Process Optimization
The primary contemporary industrial method for synthesizing sodium nitrate (B79036) (NaNO₃) is through the acid-base neutralization reaction of nitric acid (HNO₃) with a sodium-containing base. The most commonly used bases are sodium carbonate (Na₂CO₃), sodium hydroxide (B78521) (NaOH), and to a lesser extent, sodium bicarbonate (NaHCO₃). echemi.comgoogle.com The choice of base depends on economic factors and desired purity.
With Sodium Carbonate (Soda Ash): 2HNO₃ + Na₂CO₃ → 2NaNO₃ + H₂O + CO₂ echemi.com
With Sodium Hydroxide (Caustic Soda): HNO₃ + NaOH → NaNO₃ + H₂O echemi.com
With Sodium Bicarbonate: HNO₃ + NaHCO₃ → NaNO₃ + H₂O + CO₂ google.com
The reaction with sodium hydroxide is notably exothermic. The resulting aqueous solution of sodium nitrate is then typically concentrated through evaporation, followed by crystallization to obtain the solid product. echemi.com
A critical aspect of this synthesis route is the industrial production of the nitric acid precursor. The Ostwald process is the cornerstone of modern nitric acid production. figshare.com Developed by Wilhelm Ostwald, this process involves the catalytic oxidation of ammonia (B1221849) (NH₃) over a platinum-rhodium catalyst at high temperatures (around 900 °C) to form nitric oxide (NO). figshare.comchemedx.orggoogle.com The nitric oxide is subsequently oxidized to nitrogen dioxide (NO₂), which is then absorbed in water to yield nitric acid. figshare.comchemedx.org The ammonia itself is predominantly produced via the Haber-Bosch process, which synthesizes ammonia from atmospheric nitrogen and hydrogen. echemi.com
Process optimization focuses on maximizing yield and purity while minimizing costs. Key parameters in the Ostwald process, such as temperature, pressure, and catalyst efficiency, are tightly controlled to ensure high conversion rates of ammonia to nitric acid. chemedx.org In the final neutralization step, controlling the pH is crucial for driving the reaction to completion. google.com Subsequent evaporation and crystallization steps are managed to produce a product of desired concentration and physical form, such as pellets or prills, which are formed by spraying the molten salt in a tower. google.comacs.org
Historically, a significant amount of this compound was produced by mining and refining natural deposits of "Chile saltpeter" (caliche ore) found extensively in the Atacama Desert of Chile. echemi.commdpi.com The Guggenheim method was a prominent extraction technique where the caliche was dissolved in warm water, and the this compound was then selectively crystallized by cooling the solution. google.com This method has been largely supplanted by synthetic production routes due to the development of the Haber-Bosch and Ostwald processes. echemi.commdpi.com
Alternative and Novel Synthesis Pathways of this compound
Reaction Mechanisms in Ammonium (B1175870) Nitrate-Sodium Salt Systems
An alternative synthesis route for this compound involves a double displacement (or metathesis) reaction between ammonium nitrate (NH₄NO₃) and a sodium salt. This method is particularly relevant for industries that produce ammonium nitrate. rsc.org The common sodium salts used are sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃). google.com
The reaction mechanisms proceed as follows:
With Sodium Hydroxide: NH₄NO₃ + NaOH → NaNO₃ + NH₄OH (Ammonium Hydroxide) echemi.com
In an aqueous solution, the ammonium hydroxide exists in equilibrium with ammonia (NH₃) and water. Upon warming, ammonia gas is liberated, driving the reaction forward. google.com The net ionic equation for this acid-base reaction is NH₄⁺(aq) + OH⁻(aq) → NH₃(g) + H₂O(l). mdpi.comnih.gov
With Sodium Carbonate: 2NH₄NO₃ + Na₂CO₃ → 2NaNO₃ + (NH₄)₂CO₃ (Ammonium Carbonate) google.comgoogle.comecoinvent.org
Ammonium carbonate is unstable and can decompose upon heating to ammonia, carbon dioxide, and water, which helps to isolate the this compound product. The reaction can be driven by the evolution of gaseous byproducts. figshare.com
With Sodium Bicarbonate: NH₄NO₃ + NaHCO₃ → NaNO₃ + NH₄HCO₃ (Ammonium Bicarbonate) google.comgoogle.com
Similar to ammonium carbonate, ammonium bicarbonate is thermally unstable and decomposes, facilitating the separation of the desired this compound. google.com
These reactions are typically carried out in aqueous solutions. The separation of this compound from the resulting mixture relies on the physical properties of the byproducts, such as the volatility of ammonia and the decomposition of ammonium carbonates upon heating.
| Reactants | Products | Reaction Type | Key Conditions |
| Ammonium Nitrate (NH₄NO₃) + Sodium Hydroxide (NaOH) | This compound (NaNO₃) + Ammonium Hydroxide (NH₄OH) | Double Displacement / Acid-Base | Aqueous solution, warming to drive off ammonia gas google.com |
| Ammonium Nitrate (NH₄NO₃) + Sodium Carbonate (Na₂CO₃) | This compound (NaNO₃) + Ammonium Carbonate ((NH₄)₂CO₃) | Double Displacement | Aqueous solution, heating may be used to decompose byproduct figshare.comgoogle.com |
| Ammonium Nitrate (NH₄NO₃) + Sodium Bicarbonate (NaHCO₃) | This compound (NaNO₃) + Ammonium Bicarbonate (NH₄HCO₃) | Double Displacement | Aqueous solution, heating decomposes byproduct google.com |
Catalytic Approaches in this compound Synthesis
Direct catalytic synthesis of this compound is not a feature of large-scale industrial production, which relies on the aforementioned neutralization and metathesis reactions. The role of catalysis is primarily found in the production of the essential precursors for these reactions.
However, novel research points toward electrocatalytic methods as a potential future pathway. Electrocatalysis involves using an electrode material (a catalyst) to facilitate electrochemical reactions.
Electrocatalytic Ammonia Oxidation: Research has demonstrated the homogeneous electrocatalytic oxidation of ammonia in water to produce a mixture of nitrite (B80452) and nitrate ions using a copper complex catalyst.
Electrolytic Production: Processes have been developed for the electrolytic production of mixed this compound and potassium nitrate solutions. These involve electrolyzing a brine of sodium and potassium chlorides in a membrane cell to produce mixed hydroxides, which are then reacted with nitric acid. google.com Another electrolytic process describes the conversion of sodium nitrite to this compound. chemedx.org
These electrocatalytic and electrolytic routes represent emerging technologies that could offer alternative methods for nitrate synthesis, potentially with environmental and energy advantages, but they are distinct from the traditional industrial processes.
Purity Control and Crystallization Engineering for Specific Research Grades
Achieving high purity and specific physical forms of this compound is critical for its various applications, from laboratory research to industrial uses like heat transfer fluids. The primary method for purification is recrystallization from an aqueous solution. echemi.com
Industrial processes often employ advanced crystallization techniques to control purity and crystal morphology. One such method is vacuum cooling crystallization . In this process, a hot, concentrated mother liquor of this compound is subjected to a vacuum. acs.org The reduced pressure causes the water to evaporate rapidly, cooling the solution and inducing crystallization. This method allows for precise control over the cooling rate and level of supersaturation, which are key parameters influencing crystal size and purity.
A significant challenge in this compound production is the removal of impurities, particularly sodium chloride and sodium sulfate (B86663), which often co-exist in the raw material streams. acs.org During crystallization, these impurities can become trapped within the this compound crystals or in the interstitial mother liquor.
Strategies for purity control include:
Washing and Elutriation: After crystallization, the resulting slurry can be washed with water in an elutriation device. Mechanical or gas stirring during this step helps to re-dissolve more soluble impurities like sodium chloride and sodium sulfate from the surface of the this compound crystals. acs.org
Control of Mother Liquor Concentration: By carefully controlling the concentration of this compound in the high-temperature mother liquor (e.g., 850-1000 g/L) before crystallization, the co-precipitation of impurities can be minimized. acs.org
Cyclic Processing: In processes involving multiple salts, such as separating this compound from sodium acetate (B1210297) in radioactive waste streams, recycling the mother liquors from crystallization can enable nearly 100% recovery and improved purity of the target salt. nih.gov
Crystallization engineering is also employed to produce this compound with specific physical characteristics. For instance, prilling is a technique used to create a granular or pelletized product. This is achieved by spraying molten this compound, heated to just above its melting point (308 °C) but below its decomposition temperature (380 °C), into the top of a prilling tower. acs.org As the droplets fall, they cool and solidify into small, uniform pellets, a form that is commercially desirable for its free-flowing characteristics. google.comacs.org
| Parameter | Method/Technique | Purpose | Research Finding/Data |
| Impurity Removal | Vacuum Cooling Crystallization | Control crystal growth, minimize impurity inclusion. | Adding water during the process can restrain the crystallization of NaCl and Na₂SO₄. acs.org |
| Impurity Removal | Elutriation (Washing) | Re-dissolve entrapped impurities like NaCl and Na₂SO₄ from crystal surfaces. | Mechanical or gas stirring enhances the re-dissolution of impurities. acs.org |
| Purity Enhancement | Recrystallization | General purification by dissolving the crude product and re-forming purer crystals. | A single recrystallization step can achieve decontamination factors of 30 to 50 from certain radioactive components. nih.gov |
| Morphology Control | Prilling | Produce solid, spherical pellets. | Molten NaNO₃ is sprayed in a tower; droplets cool and solidify as they fall. acs.org |
| Process Control | Mother Liquor Concentration | Optimize yield and purity before crystallization. | Controlling concentration to 850-1000 g/L is a key step in vacuum cooling crystallization. acs.org |
Fundamental Chemical Reactivity and Mechanistic Studies of Sodium Nitrate
Thermal Decomposition Pathways and Kinetics of Sodium Nitrate (B79036)
The thermal decomposition of sodium nitrate is a complex process that has been the subject of numerous kinetic and mechanistic investigations. Studies have shown that the decomposition pathway and its kinetics are highly dependent on factors such as temperature and the surrounding gaseous environment. acs.orgrsc.orgrsc.org
The thermal decomposition of this compound initiates at temperatures around 380°C to 450°C and becomes more rapid at higher temperatures. nagwa.comoup.combrainly.com Research conducted over a range of temperatures, from 570°C to 760°C, has elucidated the progression of the decomposition. rsc.orgrsc.org At temperatures below 700°C, an equilibrium is established between this compound, sodium nitrite (B80452), and oxygen. acs.orgsciencemadness.org However, as the temperature increases beyond 700°C, the decomposition of sodium nitrite becomes the more dominant reaction. acs.orgsciencemadness.org
The composition of the gaseous atmosphere significantly influences the reaction. Studies have been conducted in the presence of inert atmospheres like argon and nitrogen, as well as in reactive atmospheres such as air and pure oxygen. acs.orgrsc.orgpyrometallurgy.co.za It has been observed that atmospheric oxygen does not directly participate in the initial decomposition of this compound to sodium nitrite. rsc.orgrsc.org In fact, a nitrogen atmosphere can enhance the rate of nitrate decomposition compared to an oxygen atmosphere. researchgate.net The presence of an oxygen atmosphere can, however, influence the subsequent reactions, particularly the oxidation of the intermediate product, sodium nitrite, back to this compound. acs.orgsciencemadness.org The use of a sealed system, which allows for the accumulation of gaseous products like oxygen, can shift the equilibrium towards the nitrate side, thereby enhancing the thermal stability of the molten salt. dlr.de
The thermal decomposition of this compound is not a single-step process but involves the formation of intermediate species and proceeds through consecutive and overlapping reactions. rsc.orgrsc.orgsemanticscholar.org The primary and initial step of the decomposition is the formation of sodium nitrite (NaNO₂) and oxygen gas (O₂). nagwa.combrainly.comquora.com This initial decomposition is the principal reaction observed at lower temperatures within the decomposition range. rsc.org
As the decomposition progresses, particularly at higher temperatures, sodium nitrite itself undergoes further breakdown. rsc.orgsemanticscholar.org An intermediate species, sodium superoxide (B77818) (NaO₂), has been identified as a product of sodium nitrite decomposition. acs.orgsciencemadness.org The final solid product of the complete thermal decomposition of this compound at temperatures up to 910°C is sodium oxide (Na₂O). rsc.orgsciencemadness.orgepj-n.org
The gaseous products evolved during the decomposition have been identified through mass spectrometric analysis. acs.orgsciencemadness.org The primary gaseous products are oxygen (O₂) and nitrogen (N₂). acs.orgoup.comsciencemadness.org Small quantities of nitrogen dioxide (NO₂) have also been detected. acs.orgsciencemadness.org The nitrogen gas is believed to originate from the breakdown of the sodium nitrite intermediate. sciencemadness.org At temperatures above 680°C, the formation of nitrogen gas becomes more significant. oup.com The evolution of nitric oxide (NO) has also been observed, which can be subsequently oxidized to nitrogen dioxide in an oxygen-containing environment. osti.gov
Table of Decomposition Products
| Stage | Reactant | Solid Product(s) | Gaseous Product(s) | Temperature Range (°C) |
|---|---|---|---|---|
| Initial | This compound (NaNO₃) | Sodium Nitrite (NaNO₂) | Oxygen (O₂) | >380 nagwa.com |
| Subsequent | Sodium Nitrite (NaNO₂) | Sodium Oxide (Na₂O) | Nitrogen (N₂), Oxygen (O₂) | >700 acs.orgsciencemadness.org |
The activation energy for the decomposition of this compound has been determined through various studies. For the initial decomposition of this compound to sodium nitrite, a value of 40.3 kcal/mole has been reported. rsc.org Another study, which derived the activation energy from the equilibrium constant of the nitrite-nitrate system, reported a value of 44.7 kcal/mole. rsc.org The heat of reaction for the formation of one mole of this compound from sodium nitrite and oxygen was calculated to be -24.5 kcal/mole. acs.orgsciencemadness.org
Kinetic analysis using iso-conversional methods has also been employed to investigate the thermal decomposition reactions of nitrate-based molten salts, providing further insight into the reaction mechanisms. researchgate.net
Redox Reaction Mechanisms Involving this compound
Redox reactions are central to the chemistry of this compound, particularly at high temperatures. The decomposition of this compound to sodium nitrite and oxygen is itself a redox process. nagwa.comquora.com Furthermore, the reverse reaction, the oxidation of sodium nitrite to this compound, is a key equilibrium reaction. acs.orgsciencemadness.org This oxidation reaction is surface-dependent, with the rate being influenced by the area of contact between gaseous oxygen and the molten sodium nitrite. acs.orgsciencemadness.org
In pyrotechnic mixtures, such as those containing magnesium, this compound acts as an oxidizer. The reaction involves the condensed phase reaction of magnesium with molten this compound to form magnesium oxide, sodium oxide, and nitrogen. taylorandfrancis.com
Chemical Interactions of this compound in Molten Salt Environments
This compound is a primary component of various molten salt mixtures, which are utilized in a range of industrial applications due to their high heat capacity and thermal stability. contec.techjameswalker.biz A common industrial molten salt is "Solar Salt," a binary mixture of 60% this compound and 40% potassium nitrate. taylorandfrancis.comcontec.tech These molten salts are used as heat transfer fluids in solar thermal power plants. pyrometallurgy.co.zataylorandfrancis.com
The chemical interactions within these molten salt environments are critical to their performance and stability. The addition of other salts, such as potassium nitrate, lowers the melting point of the mixture, making it more suitable for practical applications. osti.govcontec.tech The interactions are not limited to the salt components themselves. The molten salt can interact with the containment materials, and its corrosivity (B1173158) is a significant factor in industrial applications. jameswalker.biz The atmosphere above the melt also plays a crucial role, with a nitrogen cover gas sometimes used to prevent the slow conversion of nitrite components to nitrate. osti.gov Molten this compound and sodium nitrite baths are also used for cleaning and stripping impurities from metals due to their oxidative and catalytic properties. contec.tech
The formation of oxide ions (O²⁻) is an important aspect of the chemistry of molten nitrate systems, particularly at high temperatures, as it indicates the decomposition of the nitrate and nitrite ions. dlr.de The thermodynamic stability of the molten salt is largely governed by the equilibrium between nitrate (NO₃⁻) and nitrite (NO₂⁻) ions, which is influenced by the partial pressure of oxygen in the surrounding atmosphere. osti.gov
2NaNO₃ ⇌ 2NaNO₂ + O₂
Gas Solubility and Diffusion in Molten this compound-Containing Mixtures
The solubility and diffusivity of gases in molten this compound (NaNO₃) and its mixtures are critical parameters for understanding and modeling the kinetics of gas-molten salt reactions. These properties are particularly important in applications such as heat transfer fluids in solar power plants, high-temperature energy storage, and industrial chemical processes where interactions with atmospheric or process gases occur. pyrometallurgy.co.zawikipedia.org
Research has shown that the diffusion coefficients of gases in molten salts can be determined by measuring gas absorption rates. For instance, the diffusion coefficient of carbon dioxide (CO₂) in molten NaNO₃ was determined by tracking the absorption from rising gas bubbles. sci-hub.se Studies have also been conducted on the solubility of nitrogen gas in molten this compound-potassium nitrate mixtures. amanote.comjst.go.jp The atmosphere above the molten salt significantly influences its stability and the evolution of gases like nitrogen oxides (NOx). For example, in binary KNO₃-NaNO₃ mixtures, using a pure dry nitrogen or air atmosphere is more effective at reducing NOx evolution compared to an argon atmosphere. pyrometallurgy.co.za
The diffusion of carbon dioxide in molten NaNO₃ has been quantified at specific temperatures. These experimental values are essential for validating theoretical models of liquid transport, such as the hole theory, which considers the energy required to form a void in the liquid and the energy for a particle to jump into that void. acs.org
Below is a data table showing the diffusion coefficient of carbon dioxide in molten this compound at a specific temperature.
| Temperature (°C) | Diffusion Coefficient (cm²/s) x 10⁻⁵ |
|---|---|
| 350 | 2.53 |
Data sourced from: sci-hub.se
Solid-State Reactivity of this compound in Composite Systems
The solid-state reactivity of this compound is a key area of study, particularly in the development of composite materials for applications like solid-state batteries and thermal energy storage. The introduction of a second, often inert, phase into the NaNO₃ matrix can significantly alter the material's properties.
In composite solid electrolytes, an inert dispersoid like silica (B1680970) (SiO₂) is added to the host NaNO₃. Studies on the NaNO₃:SiO₂ system have shown that while no chemical reaction occurs between the this compound and the silica particles, the presence of the dispersoid enhances ionic conductivity. primescholars.com This enhancement is attributed to the formation of a space-charge region at the interface between the host and the dispersoid particles, which increases the concentration of defects. primescholars.com The maximum enhancement in DC ionic conductivity is observed at a specific mole percentage of the dispersoid, after which the conductivity begins to decrease. primescholars.com X-ray diffraction patterns confirm that the pure phases of both NaNO₃ and the dispersoid coexist in these composite systems. primescholars.com
The reactivity of this compound in the solid state is also critical in the synthesis of other materials, such as layered oxides. For example, α-NaFeO₂ can be synthesized via a solid-state reaction between NaNO₃ and iron(III) oxide (γ-Fe₂O₃). researchgate.net Research indicates that this reaction is significantly influenced by the surrounding atmosphere; it proceeds much faster in a nitrogen atmosphere compared to an oxygen atmosphere. researchgate.net In an inert atmosphere, the decomposition of nitrate is enhanced, which controls the reaction rate. The molten NaNO₃ acts as a solvent for ferric ions, promoting the transformation to α-NaFeO₂. researchgate.net
When this compound is part of a mixed crystal system, its behavior can be more complex. In the [NaNO₃]₁₀₀-x:[Sr(NO₃)₂]x mixed system, at low concentrations of strontium nitrate, a solid solution is formed where Sr²⁺ ions substitute into the NaNO₃ structure. chalcogen.ro However, at higher concentrations, a coexistence of two phases is observed: a rhombohedral phase of NaNO₃ saturated with Sr²⁺ ions and a cubic phase of Sr(NO₃)₂ saturated with Na⁺ ions. chalcogen.ro This two-phase coexistence is linked to a significant enhancement in ionic conductivity. chalcogen.ro
| Composite System | Reactant/Dispersoid | Key Research Finding | Reference |
|---|---|---|---|
| Dispersed Solid Electrolyte | Silica (SiO₂) | Enhancement of ionic conductivity due to increased defect concentration in the space-charge region; no chemical reaction between components. | primescholars.com |
| Layered Oxide Synthesis | Iron(III) Oxide (γ-Fe₂O₃) | Reaction to form α-NaFeO₂ is faster in a nitrogen atmosphere than in oxygen. Molten NaNO₃ acts as a solvent. | researchgate.net |
| Mixed Crystal System | Strontium Nitrate (Sr(NO₃)₂) | At higher concentrations, two phases coexist, leading to enhanced ionic conductivity. | chalcogen.ro |
Theoretical and Computational Chemistry of Sodium Nitrate Systems
Electronic Structure and Bonding Investigations of Sodium Nitrate (B79036)
Investigating the electronic structure and bonding characteristics of sodium nitrate provides a foundational understanding of its chemical and physical properties. These studies are crucial for predicting its reactivity and behavior in different environments.
Ab Initio Quantum Mechanical Approaches to Crystalline and Surface Properties
Ab initio quantum mechanical methods, particularly periodic Hartree-Fock (PHF) theory, have been employed to study the electronic structure of crystalline this compound. These calculations reveal that NaNO₃ forms a molecular-ionic crystal with a hexagonal unit cell (space group no. 167, R3hc) acs.org. The analysis indicates a "molecular-ionic" character, where the electronic structure of the bulk and cleavage surfaces are nearly identical, suggesting minimal surface-induced electronic shifts acs.orgacs.orgpnnl.gov. This compound is characterized as a wide-band-gap insulator acs.org.
Density Functional Theory (DFT) calculations, often employing generalized gradient approximations (GGA) or local density approximations (LDA), have also been utilized to determine electronic and optical properties. These studies typically optimize geometrical parameters, finding good agreement with experimental data researchgate.netrepositorioinstitucional.mxresearchgate.net. The band gap of pure this compound has been calculated to be approximately 2.92 eV (indirect) using DFT methods researchgate.net, with other studies reporting values around 3.05 eV researchgate.net. For glycine-sodium nitrate (GSN) crystals, which incorporate NaNO₃, DFT calculations yielded band gaps of approximately 2.98 eV (LDA) and 2.99 eV (GGA) repositorioinstitucional.mx. These calculations also provide insights into optical properties such as dielectric functions, refractive indices, and absorption spectra researchgate.netresearchgate.net. Studies on defected surfaces, such as those with surface nitrite (B80452) groups, show that these defects can introduce states within the band gap, leading to a red shift in absorption bands acs.orgacs.org.
Table 4.1.1: Calculated Electronic Band Gaps of this compound
| Material / System | Method | Band Gap (eV) | Type | Citation |
| This compound (NaNO₃) | DFT (GGA) | 2.92 | Indirect | researchgate.net |
| This compound (NaNO₃) | DFT | 3.05 | researchgate.net | |
| Glycine-Sodium Nitrate | DFT (LDA) | 2.98 | repositorioinstitucional.mx | |
| Glycine-Sodium Nitrate | DFT (GGA) | 2.99 | repositorioinstitucional.mx |
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
DFT has been applied to investigate reaction mechanisms, particularly concerning the chemical compatibility and decomposition pathways of this compound, often in conjunction with other substances. For instance, DFT calculations have been used to study the incompatibility of ammonium (B1175870) nitrate (AN) with sodium salts like sodium nitrite and this compound. In the reaction between this compound and nitric acid (HNO₃), DFT calculations suggest an activation free energy of approximately 50.7 kcal/mol for the formation of sodium hydroxide (B78521) and dinitrogen pentoxide researchgate.netaidic.it. The presence of water can significantly influence these reaction barriers, potentially catalyzing decomposition pathways aidic.it. DFT has also been employed to understand the role of NaNO₃ as a product and catalyst in heterogeneous reactions involving NO₂ and anthracene (B1667546) on NaCl clusters, indicating its importance in promoting the formation of anthraquinone (B42736) nih.gov. Furthermore, DFT is used to predict reaction pathways and thermodynamic parameters for nitrate remediation processes, aiding in the design of catalysts oaepublish.com.
Molecular Dynamics Simulations for this compound Behavior
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior, phase transitions, and transport properties of this compound across different states and environments.
Prediction of Phase Transitions and Thermal Energy Storage Characteristics
MD simulations have been crucial in understanding the order-disorder phase transitions in crystalline this compound. These simulations, often employing potentials derived from electron gas formalisms or Buckingham potentials, successfully reproduce the transition temperature (T<0xE1><0xB5><0x9C>) and attribute the transition to the reorientation of the nitrate (NO₃⁻) anion about the crystallographic c-axis researchgate.netresearchgate.netscirp.org. Simulations cover temperature ranges from near room temperature up to 570 K, revealing that at higher temperatures, the NO₃⁻ anion motion can approach that of a free, quasi-two-dimensional rotor researchgate.net. The simulations also analyze the coupling between translational and librational lattice modes and predict diffuse scattering patterns consistent with experimental observations researchgate.net.
In the context of thermal energy storage (TES), MD simulations are used to predict the thermophysical properties of molten and solid NaNO₃, including melting points and latent heats of fusion niu.edulammps.orgniu.edu. Studies on encapsulated NaNO₃ within silica (B1680970) nanocapsules explore how confinement affects these TES properties niu.eduniu.edu. MD simulations of molten nitrate salts, including NaNO₃, also focus on predicting properties like density, thermal conductivity, viscosity, and heat capacity, often using flexible nitrate models or polarizable potentials to achieve good agreement with experimental data repec.orgresearchgate.net. For instance, densities of molten NaNO₃ are predicted to be within 2% of experimental values, and thermal conductivities match experimental data well researchgate.net. Nanoparticle doping, such as with SiO₂, in molten NaNO₃ has been studied via MD, revealing that low concentrations of nanoparticles can increase the specific heat capacity (Cp) by up to 26% due to the formation of a semi-ordered layer of ionic fluid ub.edu.
Ion Transport and Conductivity Studies in Aqueous and Molten Systems
MD simulations are extensively used to study ion transport and conductivity in both aqueous solutions and molten states of this compound. In aqueous solutions, simulations investigate the structure, ion-ion interactions, and transport properties such as self-diffusion coefficients and molar conductivity icmp.lviv.uatandfonline.comaip.orgnih.govresearchgate.net. By employing models for water (e.g., SPC/E) and ions, and using potentials derived from ab initio calculations or force matching, researchers can predict properties like density, water activity, and mean ionic activity coefficients researchgate.netaip.org. MD simulations provide detailed insights into the hydration spheres of Na⁺ and NO₃⁻ ions, ion pair formation, and the bulk structure of concentrated solutions, complementing diffraction experiments icmp.lviv.uatandfonline.comnih.gov. For example, diffraction methods excel at describing the hydration of Na⁺ ions, while MD provides detailed interpretations of the anion's hydration and ion pairing nih.gov.
Studies at the solution-air interface of aqueous this compound use MD with polarizable potentials to investigate surface tension and surface potential, showing good agreement with experimental measurements nih.govresearchgate.netnih.govacs.org. These simulations indicate that nitrate anions (NO₃⁻) reside primarily below the surface and become undercoordinated near the interface, which may influence photochemical reactions nih.govresearchgate.netacs.org. In molten states, MD simulations using validated interatomic potentials are used to calculate densities, thermal conductivities, viscosities, and self-diffusivities, providing data crucial for applications like concentrated solar power repec.orgresearchgate.netbham.ac.uk. For example, the viscosity of molten NaNO₃ is found to be in good agreement with experimental values researchgate.net.
Table 4.2.2: Key Properties of Molten this compound from MD Simulations
| Property | Value / Trend | Method/Potential Used | Citation |
| Density | Within 2% of experimental values | Polarizable interatomic potential | researchgate.net |
| Thermal Conductivity | Matches experimental data well | Polarizable interatomic potential | researchgate.net |
| Viscosity | Good agreement with experimental values | Polarizable interatomic potential | researchgate.net |
| Melting Point | Simulated for TES applications | Buckingham potential, PPPM for Coulombic interactions | lammps.org |
| Latent Heat of Fusion | Simulated for TES applications | Buckingham potential, PPPM for Coulombic interactions | lammps.org |
Nanoconfinement Effects on this compound Properties
The effects of nanoconfinement on this compound properties are primarily explored in the context of its use as a phase change material (PCM) within nanostructured composites. MD simulations are employed to evaluate the thermal energy storage characteristics of NaNO₃ encapsulated within silica nanocapsules niu.eduniu.edu. These studies investigate how the nanoconfinement influences melting points and latent heats of fusion, suggesting potential modifications compared to bulk NaNO₃. Composites of NaNO₃ with nanoparticles (e.g., SiO₂, TiO₂) and expanded graphite (B72142) (EG) are also studied using MD, revealing that nanoparticle addition can increase the specific heat capacity, while EG addition can slightly lower the phase change temperature frontiersin.org. These investigations aim to improve thermal conductivity and prevent leakage of the molten salt, crucial for TES applications frontiersin.org.
Compound List:
this compound (NaNO₃)
Ammonium nitrate (AN)
Potassium nitrate (KNO₃)
Lithium nitrate (LiNO₃)
Rubidium nitrate (RbNO₃)
Cesium nitrate (CsNO₃)
Sodium nitrite (NaNO₂)
Sodium chloride (NaCl)
Magnesium hydroxycarbonate (hydromagnesite)
Magnesium oxide (MgO)
Magnesium carbonate (MgCO₃)
Glycine
Pentaerythritol tetranitrate (PETN)
Silicon dioxide (SiO₂)
Titanium dioxide (TiO₂)
Expanded graphite (EG)
Sodium bicarbonate (NaHCO₃)
Sodium metabisulfite (B1197395) (Na₂S₂O₅)
Sodium dithionate (B1226804) (Na₂S₂O₆)
Sodium salicylate (B1505791)
Sodium hypochlorite (B82951)
Computational Studies in Analytical Sensor Design
Computational chemistry plays a pivotal role in the rational design and optimization of analytical sensors for various analytes, including this compound. These methods enable researchers to predict molecular interactions, electronic properties, and binding affinities, thereby guiding the selection of materials and the fine-tuning of sensor architectures. By simulating molecular behavior and interactions, computational approaches accelerate the development cycle and enhance the performance characteristics of sensing devices.
Molecular Imprinting for Nitrate Sensing Molecularly Imprinted Polymers (MIPs) are designed to selectively bind target molecules, making them suitable for analytical sensors. Computational studies, often employing semi-empirical methods like Austin Model 1 (AM1) or more rigorous Density Functional Theory (DFT), are crucial for identifying optimal functional monomers and their ratios with the template molecule (this compound or its surrogates). These calculations predict the interaction energies between potential functional monomers and the template, which directly correlates with the imprinting efficiency and selectivity of the resulting polymer.
For instance, studies have investigated the complex formation between functional monomers and nitrate templates. In one such investigation, the interaction energy between allylthiourea (B1665245) (AT) and this compound was calculated using the AM1 method. The research indicated that AT exhibits significant interaction with this compound, with an optimal template-to-monomer ratio of 1:4 yielding a substantial binding energy of -39.79 kcal/mol for the complex researchgate.net. This suggests that AT is a promising functional monomer for designing nitrate-selective MIPs.
Another study explored the use of methacrylic acid (MAA) as a functional monomer for nitrate detection, employing isobutylnitrate as a template due to solubility considerations. Computational analysis using the AM1 method revealed that a 1:3 ratio of isobutylnitrate to MAA resulted in the most stable pre-polymerization complex, with a calculated binding energy of -4.52 kcal/mol analis.com.my. These computational findings provide a theoretical basis for synthesizing MIPs with enhanced recognition capabilities for nitrate ions.
Graphene-Based Sensor Materials Computational methods, particularly DFT, are also employed to evaluate the potential of novel materials like graphene derivatives for sensor applications. These studies focus on understanding the adsorption behavior and selectivity of functionalized graphene towards target analytes. For example, DFT calculations have been used to assess the adsorption of phosphate (B84403) and nitrate ions on pristine and modified graphene surfaces. These investigations have shown that while graphene materials can adsorb both anions, they often exhibit stronger adsorption energies for phosphate compared to nitrate, indicating a degree of selectivity that can be exploited in sensor design acs.org. Such computational insights help in designing graphene-based sensors that can differentiate between various anions in complex matrices.
Surface Plasmon Resonance (SPR) Sensors Computational studies can also elucidate the underlying mechanisms that enhance the performance of existing sensor platforms. For this compound detection using Surface Plasmon Resonance (SPR) sensors, computational analyses have explored the role of materials like graphene coatings on gold substrates. These studies suggest that charge transfer interactions between graphene and the gold layer, mediated by the presence of this compound, can significantly enhance the sensor's sensitivity to refractive index changes. Understanding these electronic interactions at the interface, often through computational modeling, is vital for optimizing SPR sensor design for specific analytes like this compound mdpi.com.
Computational Interaction Energy Data for Sensor Design
| Functional Monomer | Template Analyte (or Surrogate) | Computational Method | Optimal Ratio (Monomer:Template) | Interaction/Binding Energy (kcal/mol) | Reference |
| Allylthiourea (AT) | This compound | AM1 | 4:1 | -39.79 | researchgate.net |
| Methacrylic Acid (MAA) | Isobutylnitrate (Surrogate) | AM1 | 1:3 | -4.52 | analis.com.my |
Applications and Mechanistic Research in Advanced Engineering and Environmental Systems
Sodium Nitrate (B79036) in Thermal Energy Storage (TES) and Heat Transfer Fluids (HTF)
Sodium nitrate and its mixtures are pivotal in concentrated solar power (CSP) plants and other thermal energy storage (TES) systems due to their favorable thermophysical properties. These include a high heat capacity, low cost, low viscosity, and high thermal stability at elevated temperatures. researchgate.netfrontiersin.org Molten nitrate salts are extensively utilized for sensible heat storage in CSP plants and are considered among the most promising materials for latent heat storage applications. researchgate.net
This compound is a well-regarded phase change material (PCM) for medium and high-temperature thermal energy storage, prized for its high latent heat of fusion, chemical stability, and commercial availability. frontiersin.orgresearchgate.net Its melting point of approximately 306°C makes it suitable for applications such as direct steam generation in parabolic trough solar power systems, where it can be used to generate steam at high pressures. researchgate.netdlr.de The latent heat of fusion for this compound is reported to be in the range of 172 to 187 J/g. dlr.de
However, pure this compound has limitations, including a relatively high melting point and low thermal conductivity, which can restrict its application and performance. frontiersin.orgrepec.org To overcome these drawbacks, research has focused on several optimization strategies:
Composite Formation: To address the issue of leakage during the solid-liquid phase transition and to improve thermal conductivity, this compound is often incorporated into a shape-stable composite PCM (SSPCM). frontiersin.org Materials like expanded graphite (B72142) (EG) are used as a carrier matrix. The weak interactions, such as capillary forces and surface tension, between the expanded graphite and the nitrate can lead to a slight decrease in the phase change temperature. frontiersin.org
Nanoparticle Addition: The thermal properties of this compound can be enhanced by the addition of nanoparticles. For instance, adding nanoparticles such as silicon dioxide (SiO2) and titanium dioxide (TiO2) can improve the specific heat capacity. frontiersin.org Studies have shown that adding 1.0 wt% of silica (B1680970) nanoparticles to Solar Salt (a mixture of this compound and potassium nitrate) can increase the heat capacity by 26.7%. nih.gov Similarly, doping with copper oxide (CuO) nanoparticles has been found to increase thermal conductivity, diffusivity, and stability. nih.gov
Below is a table summarizing the thermophysical properties of this compound and a composite material.
To address the high melting point of single nitrate salts, multi-component mixtures are widely developed and utilized. repec.org These mixtures, particularly eutectic compositions, offer significantly lower melting points, broadening their applicability as heat transfer fluids (HTFs) and TES media. repec.orgosti.gov
Commonly used mixtures include:
Solar Salt: A binary mixture of 60 wt% this compound (NaNO₃) and 40 wt% potassium nitrate (KNO₃), with a melting point of about 240°C. mdpi.com
Hitec Salt: A ternary mixture composed of this compound, potassium nitrate, and sodium nitrite (B80452) (NaNO₂), with a composition of 7-53-40 wt% respectively, which lowers the melting point to 142°C. mdpi.com
Quaternary and Quinary Systems: Further reductions in melting temperature have been achieved by introducing other alkali and alkaline earth nitrates. For instance, adding calcium nitrate and lithium nitrate to a this compound-potassium nitrate base can lower the liquidus temperature to below 100°C. osti.gov A five-component system including lithium, sodium, and potassium cations with a mixed nitrate/nitrite anion has demonstrated a liquidus temperature near 70°C. researchgate.net
A novel eutectic mixture of NaNO₃-KNO₃-Ca(NO₃)₂ (16:48:36 wt%) has been developed with a low melting point of 382.1 K (109°C) and a fusion enthalpy of 57.9 J/g. mdpi.com The properties of various nitrate salt mixtures are compared in the table below.
The thermal stability of this compound-based molten salts is a critical factor for their use as HTFs, as it dictates the maximum operating temperature of the system. Generally, binary mixtures of potassium nitrate and this compound are stable up to 500°C. semanticscholar.org Above this temperature, significant decomposition occurs, leading to the evolution of nitrogen oxides (NOx) and weight loss of the melt. semanticscholar.org
The primary decomposition reaction involves the equilibrium between nitrate and nitrite: 2NaNO₃ ⇌ 2NaNO₂ + O₂
At temperatures between 450°C and 700°C, a portion of the nitrate decomposes to form nitrite, reaching an equilibrium. researchgate.net Above 700°C, further decomposition releases nitrogen oxides. researchgate.net The rate of decomposition is influenced by temperature and the surrounding atmosphere. semanticscholar.orgosti.gov For instance, the use of pure dry nitrogen or air as a protective atmosphere can reduce NOx evolution compared to an argon atmosphere. semanticscholar.org
Kinetic studies using thermogravimetric analysis (TGA) help in understanding the decomposition rates. The activation energy (Ea) for decomposition provides a measure of kinetic stability; a larger Ea signifies slower decomposition and thus higher thermal stability. osti.gov In-depth microstructural analysis of composite PCMs containing this compound and sodium nitrite has shown adequate thermal stability up to 350°C during thermal cycling in air. birmingham.ac.uk
Corrosion is a significant challenge in high-temperature molten salt systems, as it can degrade materials and compromise system integrity and efficiency. numberanalytics.comnumberanalytics.com The corrosiveness of molten salts is influenced by factors such as temperature, salt chemistry, and the presence of impurities. numberanalytics.comnumberanalytics.com
Strategies to mitigate corrosion and degradation include:
Material Selection: Utilizing corrosion-resistant materials is crucial. High-temperature alloys like Inconel, ceramics such as alumina, and materials with high chromium content are often selected for their resistance to molten salt corrosion. numberanalytics.comnumberanalytics.com
Control of Salt Chemistry: The purity of the molten salt significantly impacts corrosion risk. Impurities can accelerate corrosion by reacting with container materials. numberanalytics.com Therefore, regular monitoring and purification of the salt are essential. numberanalytics.com The redox potential of the salt is a key parameter; corrosion occurs when the salt's redox potential is higher than the standard potentials of the structural materials. nih.gov
Corrosion Inhibition Techniques:
Redox Potential Control: Corrosion can be mitigated by controlling the redox potential of the molten salt. This can be achieved by adding a redox system, through potentiostatic control of the material's potential, or by adding an amphoteric compound. nih.govmdpi.com
Additive Incorporation: Adding certain compounds to the molten salt can enhance its thermal stability and reduce degradation. For example, the addition of carbonates to a potassium nitrate-sodium nitrate melt has been shown to potentially increase its thermal stability. semanticscholar.org
Role of this compound in Electrochemical Processes and Material Modification
This compound also plays a crucial role as an electrolyte in various electrochemical applications, most notably in electrochemical machining.
Electrochemical machining (ECM) is a non-contact manufacturing process that shapes hard metals through anodic dissolution. electrochem.orgebrary.net The workpiece acts as the anode and a tool as the cathode, with an electrolyte, such as an aqueous this compound solution, flowing between them. electrochem.orge3s-conferences.org
The choice of electrolyte is critical in ECM as it significantly influences the machining accuracy and surface finish. This compound is considered a passivating electrolyte. tandfonline.com This means it promotes the formation of a protective oxide film on the metal surface, especially in areas with low current density. electrochem.orge3s-conferences.org
Mechanism of Action:
At high current densities, typically at the leading edge of the tool where the gap between the tool and workpiece is smallest, the passivating oxide film is continuously removed, allowing for efficient metal dissolution. electrochem.org
In areas with lower current densities, such as the side gap between the tool and the workpiece, the oxide film remains intact or reforms quickly. electrochem.org This passivation effect hinders stray corrosion and uncontrolled metal removal. e3s-conferences.org
This characteristic of this compound leads to better dimensional control and higher machining accuracy compared to non-passivating electrolytes like sodium chloride, which can cause more stray cutting. electrochem.orge3s-conferences.org
The material removal rate (MRR) when using this compound is generally lower than with sodium chloride or potassium chloride due to the formation of this passive layer. modares.ac.ir However, the precision gained often makes it the preferred electrolyte for applications requiring high accuracy. e3s-conferences.org The surface roughness of the machined part can increase with the machining current when using a this compound electrolyte. modares.ac.ir
Electrochemical Oxidation and Reduction of Nitrate Ions in Non-Aqueous Media
The electrochemical behavior of this compound, specifically the oxidation and reduction of nitrate ions (NO₃⁻), has been a subject of significant research, particularly in non-aqueous solvents like room temperature ionic liquids (RTILs). These environments are advantageous as they are free from proton donor species that can complicate reaction mechanisms.
In studies using the RTIL 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide, the cyclic voltammetry of dissolved this compound has been investigated. Research shows that the nitrate ion undergoes both oxidation and reduction. The reduction process is particularly complex and can lead to the formation of various species, including oxides, peroxides, superoxides, and nitrites. rsc.orgresearchgate.net This behavior is notably similar to the electrochemical processes observed in high-temperature melts of this compound (around 350–500 °C), suggesting that RTILs can provide a safer and more accessible medium for studying these high-temperature-equivalent reactions. researchgate.net
Following the reduction of this compound on a platinum electrode surface, the deposition of disodium(I) oxide (Na₂O) has been identified using X-ray photoelectron spectroscopy (XPS). rsc.org The diffusion coefficients for this compound in these ionic liquids are observed to be smaller compared to larger organic nitrate salts, which may indicate that the nitrate ion is ion-paired with the sodium cation (Na⁺). rsc.orgresearchgate.net
The electrochemical reduction of nitrate is a multi-electron, multi-proton transfer process. rsc.org In acidic media, the reaction is often in competition with the hydrogen evolution reaction (HER). rsc.org However, in a proton-deficient environment like a non-aqueous melt or RTIL, the reduction of nitrate proceeds differently, leading to the formation of oxide ions (O²⁻) rather than water. researchgate.net The primary reduction reaction in such media is often cited as:
MNO₃ + 2e⁻ → MNO₂ + O²⁻ researchgate.net
This foundational reaction can be followed by further reactions involving the generated oxide ions and the cation (e.g., Na⁺), leading to the various oxide, peroxide, and superoxide (B77818) species observed. researchgate.net The study of these mechanisms is crucial for applications such as the electroanalytical determination of nitrate in non-aqueous solutions. rsc.org
Passivation Phenomena Induced by this compound in Metallic Systems
This compound is recognized for its role as a corrosion inhibitor, inducing passivation in various metallic systems by forming a protective film on the metal's surface. This phenomenon is critical in industrial applications to protect metals like carbon steel and aluminum alloys from environmental degradation.
The passivation process involves the adsorption of nitrate ions onto the metal surface, which promotes the formation of a stable, thin, and often invisible oxide layer. This layer acts as a barrier, separating the metal from the corrosive environment and significantly reducing the rate of corrosion. The effectiveness of this compound as a passivating agent is influenced by factors such as its concentration, the pH of the solution, and the concentration of aggressive ions like chlorides.
For carbon steel, this compound acts as an anodic inhibitor. The nitrate ion is an oxidizing agent that facilitates the formation of a protective iron oxide film. Research indicates that the presence of nitrate can shift the corrosion potential to more positive values, indicating the formation of a passive state. This passive film can be composed of various iron oxides.
In the context of aluminum alloys, this compound has been studied for its ability to inhibit pitting corrosion, a localized form of corrosion that can lead to premature failure of components. The nitrate ions compete with aggressive chloride ions for adsorption sites on the aluminum surface, thereby inhibiting the initiation of pits. The formation of a stable passive layer, primarily composed of aluminum oxides and hydroxides, is enhanced in the presence of this compound.
However, the protective effect is dependent on the ratio of nitrate to aggressive ions. A high chloride-to-nitrite ratio can lead to the breakdown of the passive film. researchgate.net Studies on precipitation hardening stainless steels (PHSS) have shown that while passivation in nitric acid (a source of nitrate ions) can be effective, the stability of the passive layer is challenged by chloride ions, which can cause pseudo-passivation and subsequent breakdown of the protective film. mdpi.com
This compound in Advanced Materials Science and Engineering
Development of Insulation Coatings via this compound Passivation
A novel application of this compound-induced passivation is in the development of insulation coatings for soft magnetic composites (SMCs). eurekalert.orglabmanager.com These materials are fundamental in high-frequency applications across energy, transportation, and aerospace sectors, where controlling eddy current loss is a significant challenge. eurekalert.orglabmanager.com
The technology involves treating metallic magnetic powders with a this compound solution to form a stable, adhesive, and thermally robust insulation layer. labmanager.com The mechanism and composition of this coating are highly dependent on the pH of the this compound solution.
Under acidic conditions (e.g., pH = 2): The nitrate ion (NO₃⁻) exhibits strong oxidation capability, leading to a high growth rate of the coating layer. eurekalert.orglabmanager.com However, the high concentration of H⁺ ions also leads to a high dissolution rate, resulting in a relatively thin passive layer. eurekalert.orglabmanager.com The coating formed under these conditions consists of oxides like Fe₂O₃, SiO₂, and Al₂O₃, along with aluminum oxyhydroxide (AlO(OH)). eurekalert.orglabmanager.com
At moderately acidic conditions (e.g., pH = 5): The oxidation capability of NO₃⁻ is weakened, causing Fe₂O₃ to convert to Fe₃O₄. eurekalert.orglabmanager.com Crucially, the reduced H⁺ concentration significantly inhibits the dissolution of the passivation layer. eurekalert.orglabmanager.com This balance between growth and dissolution results in a maximum thickness of the insulation coating, leading to significantly enhanced electrical resistivity and optimal magnetic performance. eurekalert.orglabmanager.com
Under alkaline conditions (e.g., pH = 8): The oxidizing ability of the nitrate ion is further weakened. The resulting passivation layer is thinner and primarily composed of Al₂O₃, AlO(OH), and SiO₂, with a slower growth rate. eurekalert.orglabmanager.com
This this compound passivation technology offers a promising alternative to traditional methods like phosphorization, as the resulting coatings demonstrate better thermal stability and adhesion, which are critical for high-temperature and high-frequency applications. labmanager.com
Interactive Table: Effect of pH on this compound Passivation Coatings for SMCs
| pH of NaNO₃ Solution | Oxidation Capability of NO₃⁻ | Coating Growth Rate | Coating Dissolution Rate | Resulting Coating Thickness | Primary Coating Components | Reference |
|---|---|---|---|---|---|---|
| 2 (Acidic) | Strong | High | High | Thin | Fe₂O₃, SiO₂, Al₂O₃, AlO(OH) | eurekalert.orglabmanager.com |
| 5 (Moderately Acidic) | Weakened | Slightly Decreased | Inhibited | Maximum | Fe₃O₄, SiO₂, Al₂O₃, AlO(OH) | eurekalert.orglabmanager.com |
| 8 (Alkaline) | Significantly Weakened | Slow | Low | Significantly Reduced | Al₂O₃, AlO(OH), SiO₂ | eurekalert.orglabmanager.com |
Contribution to Composite Material Synthesis (e.g., Graphite Oxide)
This compound is a key reagent in the widely used Hummers' method for synthesizing graphite oxide, a precursor to graphene and graphene oxide. rsc.orgnih.gov In this process, natural graphite is oxidized in the presence of strong oxidizing agents. The role of this compound is multifaceted and crucial for the efficiency of the oxidation process.
Initially, it was believed that this compound helps to prevent the generation of explosive gases. However, subsequent research has shown its more direct role in the reaction mechanism. The addition of this compound enhances the degree of oxidation. rsc.orgresearchgate.net It facilitates the intercalation (insertion) of species between the graphite layers. The Na⁺ ions are thought to intercalate into the graphite structure, disrupting the π-π stacking interactions between the layers and increasing the interlayer spacing. researchgate.net This pre-intercalation step makes the graphite structure more accessible to the primary oxidizing agent, typically potassium permanganate (B83412) in concentrated sulfuric acid, allowing for more effective oxidation of the graphitic basal planes. rsc.orgresearchgate.net
This enhanced oxidation leads to several structural changes:
Increased Basal Plane Oxidation: The presence of this compound favors oxidation on the flat surfaces (basal planes) of the graphite sheets over oxidation at the edges. rsc.org
Strain and Cracking: The extensive oxidation introduces significant strain into the graphitic sheets, causing them to crack and peel. rsc.orgresearchgate.net
Reduced Crystallite Size: As a consequence of the cracking and peeling, the crystallite size of the resulting graphite oxide is significantly smaller than that of the starting graphite material. rsc.orgresearchgate.net
Studies have shown that varying the ratio of graphite to this compound directly impacts the physicochemical properties of the synthesized graphene oxide, including its oxygen content, surface area, and pore volume. researchgate.net Increasing this ratio generally leads to a higher oxygen content and a smaller crystallite size. researchgate.net
Mechanisms in Glass and Ceramic Manufacturing Processes
This compound serves several critical functions in the manufacturing of glass and ceramics, acting primarily as an oxidizing agent, a fining (clarifying) agent, and a flux. thf-chemicals.comhq-chemical.com
Oxidizing Agent and Decolorizer: In glass melts, impurities like iron can impart undesirable colors (e.g., a greenish tint from ferrous iron, Fe²⁺). This compound acts as a strong oxidizing agent at high temperatures, converting ferrous iron to ferric iron (Fe³⁺), which has a less intense yellow color. This chemical decolorization helps produce clear, colorless glass. hq-chemical.com It also helps to stabilize the colors imparted by other additives. asminternational.org
Fining (Clarifying) Agent: During the glass melting process, small gas bubbles (like CO₂ and SO₂) can become trapped within the viscous melt, creating defects in the final product. When heated to around 400°C, this compound decomposes, releasing oxygen gas. hq-chemical.com These larger oxygen bubbles rise through the melt, coalescing with the smaller trapped bubbles and carrying them to the surface, a process known as fining or clarifying. hq-chemical.com
Fluxing Agent: this compound acts as a flux, meaning it lowers the melting temperature of the primary raw materials like silica. thf-chemicals.comsinoychemical.com It reacts with silica at a lower temperature, accelerating the melting process, which reduces the energy consumption and manufacturing costs associated with high-temperature furnaces. thf-chemicals.comhq-chemical.com
Ceramic Glazes: In ceramics, this compound is used in glaze formulations. It helps to enhance the brightness of the glazes and, similar to its role in glass, can act as a flux to control the melting properties of the glaze. mtcchemical.com
By modifying the glass composition, this compound can also influence physical properties such as strength, durability, refractive index, and the coefficient of thermal expansion. thf-chemicals.comsinoychemical.com
Agricultural Chemistry and Nutrient Cycling Mechanistic Studies
This compound, often called Chilean nitrate, was one of the first inorganic nitrogen fertilizers used commercially and remains significant in plant nutrition. avocadosource.com Its primary role is to provide a readily available source of nitrogen for plants.
Mechanism of Nutrient Supply: Unlike ammonium-based or urea-based fertilizers that require microbial conversion in the soil to become available to plants, this compound provides nitrogen in the nitrate (NO₃⁻) form. Since nitrate is highly soluble in water, it is immediately available for plant uptake by the roots. avocadosource.com This makes it a fast-acting nitrogen source, particularly useful when rapid crop growth is needed or when soil temperatures are too low for efficient mineralization of organic nitrogen sources. avocadosource.com The nitrate ion is taken up by specific transporters in the plant root cells.
Role in Nutrient Cycling: this compound plays a direct role in the agricultural nitrogen cycle.
Plant Uptake (Assimilation): Once absorbed by the roots, nitrate is transported to the leaves where it is reduced first to nitrite (NO₂⁻) and then to ammonium (B1175870) (NH₄⁺) by the enzymes nitrate reductase and nitrite reductase, respectively. This ammonium is then incorporated into amino acids and other essential organic molecules.
Leaching: Due to its high solubility and the negative charge of the nitrate anion (which is repelled by negatively charged soil clays (B1170129) and organic matter), it is highly susceptible to leaching. Excess nitrate not taken up by plants can be washed below the root zone by rainfall or irrigation, potentially contaminating groundwater.
Denitrification: In anaerobic (low-oxygen) soil conditions, which can occur in waterlogged soils, soil microbes use nitrate as an alternative electron acceptor for respiration. This process, called denitrification, converts nitrate back into gaseous forms of nitrogen, such as nitric oxide (NO), nitrous oxide (N₂O), and dinitrogen gas (N₂), which are then lost to the atmosphere. This represents a loss of available nitrogen for the crop and contributes to greenhouse gas emissions (in the case of N₂O).
Because it is a naturally mined product, this compound is approved for supplemental use in some organic farming systems to address the gap between slow nitrogen release from organic matter and the crop's demand. avocadosource.com
Role in Nitrogen Uptake and Plant Physiological Responses
This compound serves as a readily available source of nitrogen for plants, influencing their growth and physiological functions. usda.gov As a highly soluble salt, it dissociates in the soil solution, making the nitrate ion (NO₃⁻) immediately accessible for root uptake. usda.gov Nitrate is a primary nitrogen source for many plants and also acts as a signaling molecule that can regulate various aspects of plant development, including root architecture, shoot growth, and flowering time. nih.gov
The uptake of nitrate from the soil is an active process mediated by specific transporter proteins in the root cells. nih.gov Plants possess both high-affinity and low-affinity transport systems to acquire nitrate over a wide range of soil concentrations. nih.gov Once inside the plant, nitrate is reduced to ammonium by the enzymes nitrate reductase and nitrite reductase, and then assimilated into amino acids, which are the building blocks of proteins and other essential organic molecules. nih.gov
The presence of sodium in this compound can have varied effects on plant physiology. In small amounts, sodium is considered a "beneficial element" for some plants, where it can act as an osmolyte to help maintain cellular water balance. nih.gov However, at high concentrations, sodium can interfere with the uptake of other essential nutrients, particularly potassium (K⁺), due to their similar chemical properties. tandfonline.com This antagonistic relationship can lead to potassium deficiency and impair various physiological processes. tandfonline.com
Research has shown that the interaction between sodium and nitrate uptake is complex and can differ between plant species. In a study on Swiss chard, a halophilic (salt-loving) plant, increased sodium chloride (NaCl) concentrations in the growth medium led to a strong positive correlation with nitrate concentration in the leaf sap, suggesting that sodium enhances nitrate uptake in this species. tandfonline.com Conversely, in barley, which is salinity-tolerant but not halophilic, increasing NaCl levels resulted in a decrease in total nitrogen concentration. tandfonline.com In tomato plants under salt stress, the inhibition of nitrate-nitrogen absorption was found to be more strongly related to reduced water uptake than to chloride antagonism. fao.org
Furthermore, studies on cotton seedlings under salinity stress indicated that plants fed with nitrate-N were less sensitive to salinity than those fed with ammonium-N. researchgate.net This was attributed to superior root growth and a higher capacity for root sodium efflux in the nitrate-fed plants, leading to better nitrogen accumulation and enhanced photosynthesis. researchgate.net
Table 1: Effect of NaCl Concentration on Nitrate Reductase (NR) Activity in Barley and Swiss Chard
| NaCl Concentration (mmol L⁻¹) | Barley Leaf NR Activity (relative units) | Swiss Chard Leaf NR Activity (relative units) |
| 0 | High | Baseline |
| 20 | Decreased | Increased |
| 40 | Decreased | Increased |
| 60 | Decreased | Increased |
| 80 | Significantly Decreased | Significantly Increased |
| 100 | Significantly Decreased | Decreased from peak |
| Source: Adapted from research findings on the differential effects of sodium on nitrate assimilation in various plant species. tandfonline.com |
Impact on Soil Nitrogen Dynamics and Denitrification Processes
The introduction of this compound into soil systems significantly influences nitrogen dynamics, primarily by increasing the pool of available nitrate. This readily available nitrate can be taken up by plants, leached through the soil profile, or undergo microbial transformations. unl.edu One of the most critical microbial processes affected is denitrification, the anaerobic process where bacteria convert nitrate to dinitrogen gas (N₂) and other gaseous forms like nitrous oxide (N₂O), which is a potent greenhouse gas. udel.edufrontiersin.org
Denitrification is carried out by a diverse group of facultative anaerobic bacteria that use nitrate as an alternative electron acceptor when oxygen is limited, such as in water-saturated soils. udel.edufrontiersin.org The rate of denitrification is influenced by several factors, including the availability of nitrate and a carbon source (organic matter), soil moisture, pH, and temperature. copernicus.org The addition of this compound directly increases the substrate for denitrifying bacteria, which can stimulate their activity and lead to increased nitrogen loss from the soil. researchgate.net
Research has shown that denitrification rates often follow Michaelis-Menten kinetics with respect to nitrate concentration, meaning that at low concentrations, the rate is dependent on nitrate availability, but it becomes non-rate-limiting above a certain threshold. researchgate.net However, excessive nitrogen applications can stimulate microbial activity to the point that it accelerates the decomposition of soil organic matter, which can have long-term negative effects on soil fertility. beyondpesticides.org
Table 2: Factors Influencing Soil Denitrification
| Factor | Impact on Denitrification |
| Nitrate Concentration | Increased nitrate from this compound can increase the denitrification rate, up to a saturation point. researchgate.net |
| Oxygen Availability | Denitrification is an anaerobic process, favored by low oxygen conditions in waterlogged soils. udel.edu |
| Carbon Source | The presence of organic matter as a food source for microbes is essential for denitrification. udel.edu |
| Soil pH | pH can affect the overall rate of denitrification and the ratio of end-products (N₂O vs. N₂). |
| Temperature | Microbial activity, including denitrification, is temperature-dependent. |
| Salinity | High salinity can alter the microbial community and may increase the ratio of N₂O to N₂ produced. copernicus.orgmdpi.com |
| Source: Compiled from studies on soil nitrogen processes. udel.educopernicus.orgresearchgate.netmdpi.com |
Comparison of Nitrogen Speciation and Availability in Soil Systems
Nitrogen exists in the soil in various forms, or species, including organic nitrogen, ammonium (NH₄⁺), and nitrate (NO₃⁻). unl.edu The availability of nitrogen to plants is largely determined by its chemical form. Plants primarily absorb nitrogen as either nitrate or ammonium. unl.edu this compound provides nitrogen in the nitrate form, which has distinct characteristics regarding its availability and mobility in the soil compared to other nitrogen species.
Nitrate is highly soluble and mobile in the soil. usda.govunl.edu Because it is an anion (negatively charged), it is not readily adsorbed by the negatively charged clay and organic matter particles in the soil. This high mobility means that nitrate can move easily with soil water to the plant roots, making it readily available for uptake. unl.edu However, this also makes it highly susceptible to leaching, where it can be washed below the root zone by rainfall or irrigation, potentially leading to water pollution. unl.eduiigtchem.com
In contrast, ammonium is a cation (positively charged) and is readily adsorbed onto the cation exchange sites of soil particles. This reduces its mobility and makes it less prone to leaching than nitrate. youtube.com While some plants are adapted to take up ammonium directly, in many well-aerated soils, ammonium is rapidly converted to nitrate through the microbial process of nitrification. frontiersin.org This two-step process is carried out by distinct groups of microorganisms: ammonia-oxidizing bacteria and archaea convert ammonium to nitrite (NO₂⁻), and nitrite-oxidizing bacteria then convert nitrite to nitrate. frontiersin.org
The availability of nitrogen from organic sources, such as manure or plant residues, depends on the process of mineralization. ncsu.edu Soil microbes decompose organic matter and release nitrogen, primarily as ammonium, which can then be taken up by plants or undergo nitrification to form nitrate. ncsu.edu The rate of mineralization is influenced by the carbon-to-nitrogen (C:N) ratio of the organic material and environmental conditions. ncsu.edu
Therefore, the application of this compound provides a direct input of the most mobile form of plant-available nitrogen. usda.gov This can be advantageous for providing a quick supply of nitrogen to crops but also carries a higher risk of nitrogen loss through leaching and denitrification compared to ammonium-based fertilizers or organic sources that release nitrogen more slowly. beyondpesticides.orgyoutube.com
Table 3: Comparison of Major Nitrogen Forms in Soil
| Characteristic | Nitrate (NO₃⁻) | Ammonium (NH₄⁺) | Organic Nitrogen |
| Source Example | This compound, Ammonium Nitrate | Ammonium Sulfate (B86663), Urea (after hydrolysis) | Manure, Plant Residues, Soil Organic Matter |
| Charge | Anion (-) | Cation (+) | Neutral (in complex molecules) |
| Mobility in Soil | High | Low to Moderate | Low (immobile) |
| Leaching Potential | High unl.edu | Low youtube.com | Very Low |
| Plant Availability | Immediately available usda.gov | Readily available; often converted to nitrate unl.edu | Becomes available after mineralization ncsu.edu |
| Primary Transformation | Denitrification to N₂/N₂O gas udel.edu | Nitrification to nitrate frontiersin.org | Mineralization to ammonium ncsu.edu |
| Source: Based on general principles of soil science and nitrogen cycling. usda.govunl.eduudel.eduyoutube.comfrontiersin.orgncsu.edu |
Environmental Chemistry and Fate of Sodium Nitrate
Sources and Pathways of Sodium Nitrate (B79036) in the Environment
The presence of nitrate in the environment stems from both natural geological and biological processes and a wide array of human activities.
Natural Occurrence within the Nitrogen Cycle
Nitrate (NO₃⁻) is an integral and naturally occurring component of the Earth's nitrogen cycle, playing a crucial role in supporting plant life and ecosystem functions nih.govmsu.eduencyclopedie-environnement.orgwho.intcdc.govwikipedia.orgmdpi.com. Its presence in the environment is a result of natural biogeochemical processes, primarily the microbial oxidation of organic nitrogen compounds nih.govencyclopedie-environnement.orgwho.intcdc.govwikipedia.orgmissouri.eduhse.ie. This transformation, known as nitrification, begins with the decomposition of organic matter (from dead plants, animals, and waste) into ammonia (B1221849) (NH₃) or ammonium (B1175870) (NH₄⁺) encyclopedie-environnement.orgwikipedia.org. Subsequently, specific soil bacteria, such as Nitrosomonas species, oxidize ammonia to nitrite (B80452) (NO₂⁻), which is then further oxidized to nitrate (NO₃⁻) by other bacteria, like Nitrobacter encyclopedie-environnement.orgwikipedia.org. Nitrate represents the most oxidized and generally the most stable form of nitrogen in aerobic environments nih.govcdc.gov. While naturally present at lower concentrations, significant accumulations of nitrate salts, including sodium nitrate, have been found in geological deposits, such as the caliche ore in Chile and Peru, formed over long periods through specific arid climatic conditions and atmospheric deposition processes wikipedia.org.
Anthropogenic Inputs and Distribution Mechanisms
Human activities have significantly amplified nitrate inputs into the environment, disrupting the natural balance of the nitrogen cycle cdc.govaquamonitrix.com. The most substantial anthropogenic source is the extensive use of nitrogen-containing fertilizers in agriculture, encompassing both synthetic compounds and organic materials like manure, sewage sludge, and compost nih.govencyclopedie-environnement.orgcdc.govmissouri.eduhse.ieaquamonitrix.comcopernicus.orgmd.goviwaponline.comnih.govnih.govresearchgate.net. Animal waste from concentrated farming operations, feedlots, and human waste, including discharges from septic systems and sewage effluent, also contribute heavily to environmental nitrate levels nih.govwho.intcdc.govmissouri.eduhse.ieaquamonitrix.comiwaponline.comnih.gov. Industrial processes, such as the manufacture of explosives and chemicals, along with mining operations, release nitrates into waste streams cdc.govwikipedia.orgiwaponline.comnih.gov. Furthermore, atmospheric deposition, originating from the combustion of fossil fuels and other industrial emissions that release nitrogen oxides (NOx), adds to the environmental nitrate load cdc.govmdpi.commissouri.edunih.gov. Leachates from landfills represent another, albeit often localized, source cdc.goviwaponline.com.
Once introduced into the environment, nitrate's high solubility and low affinity for soil particles make it highly mobile nih.govencyclopedie-environnement.orgwho.intcdc.govmissouri.eduhse.ie. The primary mechanisms for its distribution into aquatic systems are:
Leaching: Water percolating through soils carries dissolved nitrate downwards, leading to contamination of groundwater nih.govwho.intcdc.govmissouri.eduaquamonitrix.comiwaponline.comresearchgate.netmdpi.com. This process is particularly pronounced in soils with rapid water infiltration rates, such as sandy soils nih.gov.
Surface Runoff: During rainfall or irrigation events, nitrate present in topsoil or on surfaces is transported via surface flow into rivers, lakes, and other surface water bodies nih.govwho.intcdc.goviwaponline.com.
Agricultural land use is consistently identified as the dominant factor driving elevated nitrate concentrations in both groundwater and surface water globally copernicus.orgmd.goviwaponline.comnih.govenvironment-agency.gov.uk. Studies indicate that in cultivated regions, chemical fertilizers and animal/human waste are the principal sources, whereas in forested areas, atmospheric precipitation also plays a significant role mdpi.com. Surface water nitrate concentrations can fluctuate rapidly due to these inputs, while groundwater concentrations tend to change more gradually who.int.
Environmental Transport and Mobility of Nitrate Ions
The inherent properties of the nitrate ion dictate its movement and distribution within the environment, significantly influencing its potential to contaminate water resources.
Leaching Potential and Groundwater Contamination Studies
Nitrate is highly soluble in water and does not readily adsorb to soil particles, making it exceptionally mobile in soil and aquatic systems nih.govencyclopedie-environnement.orgwho.intcdc.govmissouri.eduhse.ie. This mobility is a primary driver of groundwater contamination. When excess nitrate is present in the soil profile, it is readily dissolved by infiltrating water and transported downwards through the unsaturated zone to recharge groundwater aquifers. This process, known as leaching, is exacerbated by factors such as sandy soil textures, high rainfall or irrigation, and the absence of sufficient plant uptake or microbial immobilization of nitrogen nih.govwho.intcdc.govmissouri.eduaquamonitrix.comiwaponline.comresearchgate.netmdpi.com.
Numerous studies have documented elevated nitrate concentrations in groundwater, particularly in areas with intensive agriculture nih.govcdc.govhse.ieaquamonitrix.comcopernicus.orgmd.govnih.govenvironment-agency.gov.uk. These elevated levels are directly linked to agricultural practices, including the over-application of nitrogen fertilizers and manure nih.govcdc.govmissouri.eduhse.iecopernicus.orgmd.goviwaponline.com. The "nitrate time bomb" phenomenon describes the long-term accumulation of nitrate in deeper soil layers and aquifers due to decades of fertilizer use, which can continue to impact water quality for many years even if current fertilizer application rates are reduced aquamonitrix.com.
Table 6.1: Typical Nitrate Concentrations in Environmental Water Bodies
| Water Body Type | Typical Nitrate Concentration (mg/L NO₃⁻-N) | Primary Sources | Reference(s) |
| Uncontaminated Ground | < 1 | Natural soil organic matter decomposition | missouri.edumd.gov |
| Agricultural Ground | 10 - 50+ | Fertilizers, animal manure, sewage | nih.govmissouri.eduhse.iemd.govnih.govenvironment-agency.gov.uk |
| Urban Groundwater | 5 - 30+ | Fertilizers (lawns), septic systems, sewage | cdc.govmd.gov |
| Surface Water (Rivers) | 1 - 15 | Agricultural runoff, sewage effluent, atmospheric deposition | nih.govencyclopedie-environnement.orghse.ieenvironment-agency.gov.uk |
| Surface Water (Lakes) | 0.5 - 5 | Runoff, sewage, atmospheric deposition (lower than rivers due to uptake and denitrification) | nih.govencyclopedie-environnement.org |
| Drinking Water (MCL) | 10 (as NO₃⁻-N) | Contamination from agricultural, domestic, and industrial sources | md.gov |
Note: MCL (Maximum Contaminant Level) is a regulatory standard. Values are approximate and can vary significantly based on local conditions.
Atmospheric Transport and Deposition Processes
Nitrogen compounds, including nitrogen oxides (NOx) and ammonia (NH₃), are released into the atmosphere from various combustion processes (vehicles, industry) and agricultural activities (fertilizer application, animal waste) cdc.govmdpi.commissouri.edunih.gov. These atmospheric nitrogen species can undergo chemical transformations, leading to the formation of particulate nitrate (NO₃⁻) and nitric acid (HNO₃) mdpi.com. These compounds can then be transported over considerable distances by wind currents before returning to the Earth's surface through two primary deposition pathways:
Wet Deposition: Nitrate is incorporated into precipitation, such as rain, snow, and fog, and deposited onto land and water surfaces mdpi.commissouri.edu.
Dry Deposition: Gaseous forms of nitrogen oxides and particulate nitrate can settle directly onto surfaces, such as vegetation, soil, and water bodies mdpi.com.
Atmospheric deposition is a significant, albeit often diffuse, source of nitrogen, including nitrate, to ecosystems, particularly in remote areas or downwind from emission sources cdc.govmdpi.commissouri.edunih.gov. The contribution of atmospheric deposition to total nitrogen inputs can be substantial, influencing nutrient cycling and potentially contributing to eutrophication in sensitive aquatic environments mdpi.commissouri.edu.
Table 6.2: Atmospheric Nitrogen Deposition Rates
| Deposition Type | Typical Range (kg N/ha/yr) | Primary Contributors | Reference(s) |
| Total Nitrogen (Wet) | 5 - 20 | NH₄⁺, NO₃⁻ from agricultural and industrial emissions, combustion | mdpi.commissouri.edu |
| Total Nitrogen (Dry) | 5 - 25 | NOx, NH₃, particulate NO₃⁻ from industrial, vehicular, and agricultural sources | cdc.govmdpi.commissouri.edu |
| Nitrate (Particulate) | Variable (part of total) | NOx oxidation, vehicle exhaust, industrial emissions | mdpi.com |
Note: Values are highly variable and depend on proximity to emission sources, meteorological conditions, and geographical location.
Biogeochemical Transformations of Nitrate in Aquatic and Terrestrial Systems
Once in the environment, nitrate is subject to a range of biogeochemical transformations mediated by microorganisms, plants, and abiotic factors. These processes determine its persistence, mobility, and ultimate fate.
Assimilation: Plants and microorganisms readily take up nitrate from soil and water as a primary nutrient for growth and protein synthesis encyclopedie-environnement.orgwikipedia.org. This process immobilizes nitrogen in biomass, temporarily removing it from the dissolved pool.
Nitrification: As described earlier, this is the aerobic process of converting ammonia to nitrite and then to nitrate, typically occurring in soils and oxygenated waters encyclopedie-environnement.orgwikipedia.org.
Denitrification: This is a critical anaerobic process where microorganisms convert nitrate back into gaseous nitrogen forms, primarily nitrogen gas (N₂), but also nitrous oxide (N₂O) and nitric oxide (NO) encyclopedie-environnement.orgwikipedia.org. Denitrification occurs in oxygen-deficient environments, such as waterlogged soils, sediments, and anoxic zones within aquatic systems. It acts as a natural removal mechanism for nitrate, returning nitrogen to the atmosphere and completing the nitrogen cycle encyclopedie-environnement.orgwikipedia.org.
Dissimilatory Nitrate Reduction to Ammonium (DNRA): Under anaerobic conditions, some microbes can reduce nitrate to ammonium (NH₄⁺) instead of gaseous nitrogen wikipedia.org. This process conserves bioavailable nitrogen in the system, potentially competing with denitrification for nitrate.
Reduction to Nitrite: Nitrite (NO₂⁻) can be formed from the microbial reduction of nitrate, particularly in environments with low oxygen availability or as an intermediate step in denitrification nih.govencyclopedie-environnement.orgwho.intwikipedia.org. Nitrite is more reactive than nitrate and can be further transformed or contribute to other chemical reactions.
The balance between these processes dictates the concentration and fate of nitrate in different ecosystems. For instance, in well-aerated soils with active plant growth, nitrate may be rapidly assimilated or denitrified. Conversely, in waterlogged soils or poorly drained agricultural fields, nitrate can accumulate and be prone to leaching into groundwater or undergoing denitrification.
List of Compounds Mentioned:
this compound (NaNO₃)
Nitrate (NO₃⁻)
Nitrite (NO₂⁻)
Ammonia (NH₃)
Ammonium (NH₄⁺)
Nitrogen gas (N₂)
Nitrous oxide (N₂O)
Nitric oxide (NO)
Nitrogen oxides (NOx)
Advanced Analytical Methodologies for Sodium Nitrate and Nitrate Species
Chromatographic and Electrochemical Approaches to Nitrate (B79036) Analysis
Quantitative Volumetric Methods for Industrial Monitoring
Volumetric analysis, also known as titrimetric analysis, involves determining the amount of a substance by measuring the volume of a second substance that combines with it in known proportions britannica.com. While not as prevalent for direct nitrate determination as other methods, volumetric approaches can be applied. For instance, a volumetric method can be used to determine chromium quantitatively with mercurous nitrate marquette.edu. Historically, nitrates could be converted into nitric oxide (NO) gas, and this gas volume could be measured volumetrically britannica.com. In industrial settings, precise chemical reactions are leveraged to quantify analytes. For example, in the explosives and pyrotechnics industry, sodium nitrate assay can be determined using a ferrous ammonium (B1175870) sulfate (B86663) method or a permanganate (B83412) method involving titration resource.org. These methods rely on stoichiometric reactions where a titrant of known concentration is added to a sample until the reaction is complete, typically indicated by a color change or other physical property change britannica.com.
Novel Sensor Development for Nitrate Detection
The development of novel sensors for nitrate detection is driven by the need for rapid, cost-effective, and on-site analysis, overcoming the limitations of traditional laboratory methods that are often time-consuming and expensive inl.intrsc.org. Electrochemical sensors, particularly potentiometric ion-selective electrodes (ISEs), offer a promising alternative due to their simplicity and rapid response inl.intresearchgate.net. However, early ISE designs required internal filling solutions, posing challenges for miniaturization and maintenance, leading to the development of all-solid-state ISEs inl.int.
Ion Imprinted Polymer (IIP) Technologies for Selective Sensing
Ion-imprinted polymers (IIPs) represent a significant advancement in selective sensing google.comresearchgate.net. These materials are synthesized by polymerizing around a specific "template" ion, creating cavities within the polymer matrix that are complementary in shape, size, and chemical functionality to the target ion google.come3s-conferences.org. After the template ion is removed, these imprinted sites selectively bind the target ion, enabling enrichment, separation, and detection google.come3s-conferences.org. Research has demonstrated the use of IIPs for selective nitrate sensing. For instance, a poly(N-methylpyrrole) based ion-selective electrode prepared using ion-imprinted polymerization exhibited a near-Nernstian response for nitrate ions with high selectivity and stability, outperforming traditional nitrate ISEs mdpi.com. Another study reported a sensor based on an ion-imprinted polymer matrix using copper nanoparticles-polyaniline nanocomposite, prepared by electropolymerization with nitrate as the template, which showed good electrochemical performance for selective nitrate detection researchgate.net. The binding ability of such IIPs can be substantial, with one study reporting a binding capacity of 412.9 mg/g for nitrate researchgate.net.
Microfluidic Platforms for Rapid Analysis
Microfluidic platforms offer significant advantages for rapid analysis, including reduced reagent consumption, portability, fast operation, and compatibility with multiplexed detection rsc.orgnih.govresearchgate.net. These platforms manipulate small volumes of fluids within channels or droplets, enabling efficient and automated analytical processes nih.govmdpi.com.
Digital Microfluidic (DMF) Platforms: DMF systems operate by controlling discrete droplets on a surface, offering high flexibility and portability for analytical systems nih.govacs.org. A novel DMF platform integrated with colorimetric analysis was developed for quantifying nitrite (B80452), utilizing a printed circuit board (PCB)-based chip with an aperture for a vertical light path for online measurement nih.govacs.org. This system demonstrated good linearity, a low detection limit of 5 μg/L for nitrite, and was successfully applied to food samples acs.org. Another application involved a digital microfluidic platform combined with 3D-printed microfluidics for automated, high-sensitivity detection of soil nitrate nitrogen. This system achieved rapid detection (200 seconds for three samples), low reagent consumption (40 µL per sample), and a low detection limit of 95 µg/L mdpi.com.
Centrifugal Microfluidic Devices: These devices utilize centrifugal force to move and mix samples and reagents, facilitating rapid and portable analysis researchgate.net. A centrifugal microfluidic device was developed for the rapid sequential determination of nitrate and nitrite in water samples. The method involves reducing nitrate to nitrite, followed by derivatization and spectrophotometric determination. This system achieved detection limits of 0.05 mg L⁻¹ for nitrite and 0.16 mg L⁻¹ for nitrate, suggesting suitability for field use researchgate.net.
Real-time Monitoring Techniques (e.g., Laser-Induced Breakdown Spectroscopy in Molten Salts)
Real-time monitoring in challenging environments, such as molten salts, requires specialized techniques. Laser-Induced Breakdown Spectroscopy (LIBS) has emerged as a powerful tool for such applications nih.govosti.govresearchgate.netresearchgate.netornl.gov. LIBS works by focusing a laser onto a sample, creating a plasma. By analyzing the light emitted from this plasma, elemental and isotopic compositions can be identified and quantified nih.govornl.gov.
LIBS in Molten Salts: Research has demonstrated the capability of LIBS for real-time monitoring of molten salts, simulating conditions relevant to molten salt reactors nih.govosti.govresearchgate.netresearchgate.net. Specifically, LIBS has been used to detect off-gassed sodium from molten this compound (NaNO₃) at temperatures between 330 °C and 505 °C nih.govosti.gov. The detection of sodium was achieved by observing its characteristic emission lines (Na(I)588.99 nm and Na(I)589.59 nm) after a temperature threshold was reached, indicating a phase change nih.govosti.gov. This technique allows for in-situ analysis in high-temperature environments, offering significant advantages over traditional off-line methods nih.govosti.govornl.gov. Further advancements include molten salt aerosol-LIBS systems, which improve sample homogeneity and repeatability compared to static surface approaches researchgate.netresearchgate.net. Studies have shown the potential for quantitative determination of elements like uranium in molten salt electrolytes using LIBS, with detection limits as low as 0.065 wt% U researchgate.net. The ability of LIBS to measure elements and identify isotopes in molten salts in real-time is crucial for applications like nuclear safeguards and operational efficiency in advanced reactor designs ornl.gov.
Future Research Directions and Emerging Paradigms for Sodium Nitrate Research
Integration of Multi-Scale Modeling with Experimental Studies
The advancement of sodium nitrate's applications is increasingly reliant on a synergistic approach that combines multi-scale modeling with experimental validation. Computational methods, ranging from quantum mechanical density functional theory (DFT) to molecular dynamics (MD) simulations, are being employed to elucidate the fundamental properties and behaviors of sodium nitrate (B79036) at the atomic and molecular levels. These simulations provide insights into phase transitions, crystal structures, and interactions with other materials, which are crucial for designing new applications. For instance, DFT calculations are used to predict electronic properties and band structures nsc.ruresearchgate.netacs.org, while MD simulations help in understanding the behavior of this compound in nanocapsules for thermal energy storage niu.eduniu.edu. Experimental techniques such as differential scanning calorimetry (DSC), X-ray diffraction (XRD), and spectroscopy are essential for validating these computational predictions and characterizing the real-world performance of this compound under various conditions niu.eduresearchgate.netmdpi.com. This integrated approach is vital for predicting material degradation, optimizing thermal properties, and understanding complex phenomena like corrosion in high-temperature molten salt systems researchgate.netresearchgate.net.
Sustainable Synthesis and Circular Economy Approaches for Nitrate Production
With a growing emphasis on sustainability and the circular economy, research is actively exploring greener and more efficient methods for producing this compound. Traditional production often involves mining natural deposits or as a byproduct of nitric acid plants researchgate.net. However, there is a significant drive towards recovering nitrates from waste streams, such as industrial wastewater and agricultural runoff, to minimize environmental impact and conserve resources researchgate.netdecachem.comveolia.comyara.com. For example, strategies are being developed to recover nitrogen from wastewater through ion exchange and nitrification processes, ultimately converting it into this compound researchgate.netyara.com. Furthermore, research is investigating the synthesis of this compound using recycled ammonia (B1221849) from composting green waste and wastewater sludge, integrating it into circular economy loops veolia.comyara.com. The development of "green chemistry" approaches for nitrate production aims to reduce energy consumption and minimize the generation of hazardous byproducts, aligning with global sustainability goals.
Role of this compound in Novel Energy Conversion and Storage Technologies
Beyond its established role in thermal energy storage, this compound is being investigated for its potential in other advanced energy conversion and storage technologies. Its properties as a phase-change material (PCM) with a high latent heat of fusion make it suitable for medium and high-temperature thermal management systems researchgate.netmdpi.com. Research is exploring its integration into battery technologies, such as Na/NiCl₂ cells, where its thermal properties can be utilized for thermal management researchgate.net. Furthermore, the electrochemical properties of nitrate ions are being studied for potential applications in electrochemical energy storage devices. While not as common as lithium-ion or sodium-ion chemistries, the exploration of nitrate-based systems could offer unique advantages, particularly in high-temperature molten salt battery concepts.
Environmental Remediation and Mitigation Strategies Involving Nitrate Chemistry
The chemical properties of this compound, particularly the nitrate ion (NO₃⁻), are being harnessed for environmental remediation. One significant area of research is the removal of excess nitrates from water sources, which is crucial for public health and preventing eutrophication in aquatic ecosystems aip.orgsuezwaterhandbook.com. Various methods are being investigated, including adsorption using novel materials like nano-alumina espublisher.com, ion exchange processes suezwaterhandbook.comgoogle.com, and electrochemical reduction espublisher.com. This compound also plays a role in wastewater treatment for odor and septicity control, where it provides nitrate ions to bacteria for anaerobic respiration, preventing the production of hydrogen sulfide (B99878) gas acornwater.ie. Research into bioremediation strategies also considers the role of nitrates in supporting microbial activity for pollutant breakdown decachem.com.
Development of Advanced Analytical Platforms for In-Situ Monitoring
Accurate and real-time monitoring of this compound and its associated processes is essential for optimizing industrial operations, ensuring safety, and assessing environmental impact. This necessitates the development of advanced analytical platforms capable of in-situ measurements. Research is exploring the use of various spectroscopic techniques, such as X-ray absorption spectroscopy (XAS), for studying the hydration and interfacial behavior of nitrate ions in aqueous solutions aip.org. Furthermore, the development of novel sensors for detecting nitrate ions in industrial environments, wastewater, and drinking water is an active area of research. These platforms aim to provide continuous data on concentration, phase transitions, and chemical stability, enabling better process control and early detection of potential issues. Computational methods, like DFT, are also being integrated with spectroscopic data to provide deeper insights into the electronic structure and chemical states of this compound nsc.ruresearchgate.netacs.orgaip.org.
Q & A
Basic Research Questions
Q. How can sodium nitrate be optimized as a nitrogen source in microbial culture media for enhanced metabolite production?
- Methodological Answer : Use response surface methodology (RSM) with a central composite design (CCD) to evaluate interactions between this compound and other nutrients (e.g., riboflavin). Conduct 12–20 experiments with replicates to model optimal concentrations. Validate predictions via protease activity assays or conidia yield measurements .
Q. What safety protocols are critical when handling this compound in laboratory settings to mitigate explosion risks?
- Methodological Answer : Implement dust control measures (e.g., wet cleaning, avoiding compressed air), use anti-static tools, and store in airtight containers away from ignition sources. Employ NIOSH-approved respirators during spills. Reference OSHA 29CFR1910/1200 and GHS Rev. 3 guidelines for fire suppression and spill containment .
Q. How can this compound contamination in groundwater be monitored in agricultural regions?
- Methodological Answer : Collect seasonal water samples and analyze nitrate, sodium, and potassium levels via ion chromatography or spectrophotometry (Cataldo method). Apply cluster analysis and discriminant analysis to identify contamination sources (e.g., fertilizers vs. industrial runoff) .
Q. What experimental designs are suitable for studying this compound's effects on blood pressure regulation?
- Methodological Answer : Use randomized crossover trials with controlled this compound intake (e.g., beetroot juice vs. purified this compound). Measure systolic/diastolic pressure pre- and post-intervention, adjusting for salivary nitrate reductase activity and dietary potassium intake .
Advanced Research Questions
Q. How can trace vanadium contamination in synthetic this compound be quantified and mitigated during production?
- Methodological Answer : Employ ICP-MS or XRF to detect vanadium levels. Optimize synthesis by adding excess ammonium nitrate (1.5:1 molar ratio to sodium metavanadate) and this compound to reduce solubility of ammonium metavanadate, achieving 85–98% contamination reduction .
Q. What advanced techniques characterize this compound's thermal decomposition in high-temperature applications?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify decomposition products (e.g., NOₓ, O₂). Compare kinetic models (e.g., Friedman method) to determine activation energy under inert vs. oxidative atmospheres .
Q. How can ecological models predict this compound's long-term impact on nitrogen cycling in watersheds?
- Methodological Answer : Integrate atmospheric deposition data (NO₃⁻, NH₄⁺) with hydrogeologic flow models. Apply principal component analysis (PCA) to distinguish anthropogenic nitrate from natural sources. Validate via isotopic δ¹⁵N tracing in surface and groundwater .
Q. What statistical approaches resolve contradictions in this compound's association with gastric cancer risk across studies?
- Methodological Answer : Perform meta-regression analysis on ecological vs. cohort studies, stratifying by sodium intake thresholds. Use interaction terms (sodium × nitrate) in multivariate models to assess synergistic effects, as demonstrated in INTERSALT urinary biomarker studies .
Methodological Notes
- Data Triangulation : Cross-validate findings using multiple analytical techniques (e.g., spectrophotometry + ion chromatography) to address instrument-specific biases .
- Response Surface Optimization : Utilize software (e.g., Design Expert 12) for CCD analysis, ensuring 4–6 central replicates to improve model accuracy .
- Environmental Sampling : Follow EPA protocols for groundwater collection, preserving samples with H₂SO₄ (pH <2) to prevent microbial nitrate reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
